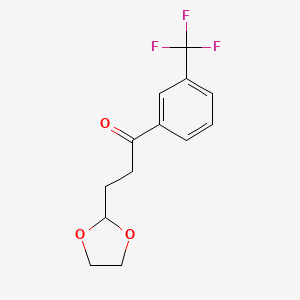
3-Iodo-5-morpholinopyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-5-morpholinopyridin-2-amine: is a heterocyclic organic compound that features a pyridine ring substituted with an iodine atom at the 3-position, a morpholine ring at the 5-position, and an amine group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-morpholinopyridin-2-amine typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Suzuki Cross-Coupling Reaction: This step involves the palladium-catalyzed cross-coupling of 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative to introduce the morpholine ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
化学反応の分析
Types of Reactions: 3-Iodo-5-morpholinopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling with an aryl boronic acid would produce a biaryl compound.
科学的研究の応用
Chemistry: 3-Iodo-5-morpholinopyridin-2-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In the materials science industry, this compound is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Iodo-5-morpholinopyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the morpholine ring can influence the compound’s binding affinity and selectivity for these targets.
類似化合物との比較
3-Bromo-5-iodopyridin-2-amine: Similar structure but with a bromine atom instead of a morpholine ring.
5-Bromo-2-methylpyridin-3-amine: Lacks the iodine and morpholine substitutions.
3-Iodo-5-morpholinopyridine: Similar but without the amine group.
Uniqueness: 3-Iodo-5-morpholinopyridin-2-amine is unique due to the combination of the iodine atom, morpholine ring, and amine group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H12IN3O |
|---|---|
分子量 |
305.12 g/mol |
IUPAC名 |
3-iodo-5-morpholin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C9H12IN3O/c10-8-5-7(6-12-9(8)11)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) |
InChIキー |
OKIURZQKOPNBSS-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC(=C(N=C2)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B15228335.png)
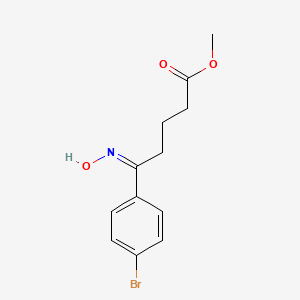
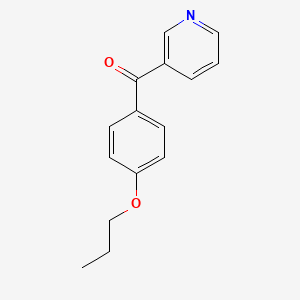
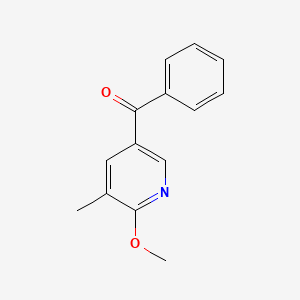
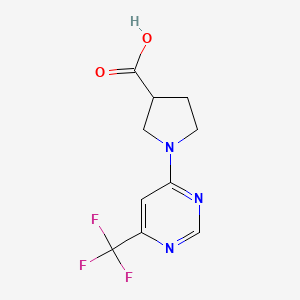
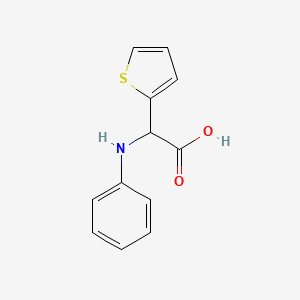
![4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B15228383.png)

![7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228391.png)
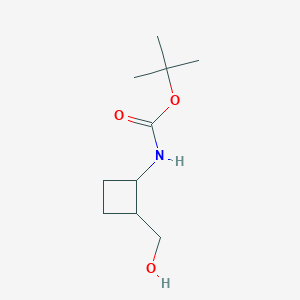
![6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole](/img/structure/B15228412.png)
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228414.png)
